The presence of a phenoxy group (Ph-O-) indicates possible applications in pharmaceutical research. Phenolic compounds are known for their diverse biological activities, and incorporating a phenoxy group can influence target molecule interaction and improve drug properties []. Further research is needed to determine if 1-Phenoxy-4-(trifluoromethoxy)benzene exhibits similar properties.
The trifluoromethoxy group (OCF3) is a known electron-withdrawing group. This functionality can be useful in medicinal chemistry for modulating the properties of drug molecules. For example, introducing a trifluoromethoxy group can enhance metabolic stability and improve bioavailability []. Studies would be required to confirm if this is the case with 1-Phenoxy-4-(trifluoromethoxy)benzene.
The combination of aromatic rings and the elongated structure of 1-Phenoxy-4-(trifluoromethoxy)benzene suggests potential liquid crystalline properties**. Liquid crystals are essential materials in various technological applications, including displays and electronic devices []. However, specific investigations into the liquid crystalline behavior of this compound are not available in the public domain.
1-Phenoxy-4-(trifluoromethoxy)benzene, also known as 4-(trifluoromethoxy)phenyl phenyl ether, is an organic compound characterized by the presence of a phenoxy group and a trifluoromethoxy substituent. Its molecular formula is and it has a molecular weight of approximately 252.22 g/mol. This compound features a trifluoromethoxy group, which significantly influences its chemical properties and biological activities due to the electronegative fluorine atoms that enhance its lipophilicity and stability.
The biological activity of 1-Phenoxy-4-(trifluoromethoxy)benzene has been explored in various studies. It exhibits:
Several synthesis methods have been reported for 1-Phenoxy-4-(trifluoromethoxy)benzene:
1-Phenoxy-4-(trifluoromethoxy)benzene finds applications in various fields:
Several compounds share structural similarities with 1-Phenoxy-4-(trifluoromethoxy)benzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Iodo-4-(trifluoromethoxy)benzene | 103962-05-6 | 0.98 |
1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 0.94 |
1-Iodo-2-(trifluoromethoxy)benzene | 175278-00-9 | 0.94 |
1-Bromo-3-Iodo-5-(trifluoromethoxy)benzene | 845866-78-6 | 0.81 |
2-Fluoro-1-Iodo-4-(trifluoromethoxy)benzene | 1321963-74-9 | 0.79 |
These compounds exhibit varying degrees of similarity based on structural features such as halogen substitutions and functional groups. The unique trifluoromethoxy group in 1-Phenoxy-4-(trifluoromethoxy)benzene distinguishes it from other analogs, potentially influencing its reactivity and biological interactions.